

solubility of 2-Chloro-thiazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-thiazole-5-carboxylic acid

Cat. No.: B011960

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Chloro-thiazole-5-carboxylic Acid** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

2-Chloro-thiazole-5-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of kinase inhibitors like Dasatinib. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This technical guide provides a comprehensive analysis of the solubility profile of **2-chloro-thiazole-5-carboxylic acid**, grounded in its fundamental physicochemical properties. While quantitative public-domain data is scarce, this paper synthesizes available qualitative information, contextual insights from synthetic chemistry, and theoretical principles to offer a robust framework for researchers, scientists, and drug development professionals. Furthermore, a detailed, self-validating experimental protocol for determining thermodynamic solubility is presented, empowering scientists to generate precise data tailored to their specific laboratory conditions.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is not merely a procedural step but a cornerstone of process chemistry and formulation science. For a molecule like **2-chloro-**

thiazole-5-carboxylic acid, which serves as a foundational scaffold in complex syntheses, its ability to dissolve in a given organic solvent dictates everything from reaction kinetics to the feasibility of crystallization and purification. Poor solubility can lead to challenging reaction conditions, low yields, and complex purification protocols, thereby increasing costs and timelines.

This guide moves beyond simple data reporting. It aims to provide the user with an intuitive, experience-driven understanding of why **2-chloro-thiazole-5-carboxylic acid** behaves the way it does in different solvent environments. By dissecting its molecular structure and relating it to fundamental thermodynamic principles, we can make educated predictions and design logical, efficient experimental workflows.

Physicochemical Profile and Its Influence on Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of **2-chloro-thiazole-5-carboxylic acid**, we must first examine its key structural and physical properties, which are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₂ ClNO ₂ S	[1] [2]
Molecular Weight	163.58 g/mol	[1]
Melting Point	165.5 - 167 °C	[2]
Predicted pKa	2.52 ± 0.10	[2]
Physical Form	Colorless to slightly yellow solid/powder	[2]
InChIKey	HNJOKQPEJIWTRF-UHFFFAOYSA-N	[1]

The molecule's character is distinctly polar and contains functionalities capable of engaging in strong intermolecular interactions, primarily hydrogen bonding.

- Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's solubility behavior. It acts as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature ($pK_a \approx 2.52$) is a key factor in aqueous systems but also influences interactions with polar organic solvents.
- Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring are Lewis basic sites and can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π - π stacking interactions.
- Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity but does not participate in hydrogen bonding.

The high melting point (165.5 - 167 °C) is indicative of strong crystal lattice energy. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome these strong solute-solute interactions in the crystal lattice.

Below is a diagram illustrating the key molecular features that dictate its interactions with solvent molecules.

Caption: Key molecular features governing solvent interactions.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for **2-chloro-thiazole-5-carboxylic acid** is not readily available in peer-reviewed literature. However, qualitative data from chemical suppliers and contextual information from patents concerning its use in synthesis provide valuable insights.

Solvent Class	Solvent	Observed/Inferred Solubility	Rationale & Causality
Polar Protic	Methanol	Slightly Soluble	<p>As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. However, the relatively nonpolar thiazole backbone may limit high solubility.[2]</p>
Ethanol	Soluble (qualitative)		<p>Similar to methanol, ethanol's hydroxyl group can interact favorably with the solute. The slightly larger alkyl chain may marginally decrease its solvating power for highly polar compounds compared to methanol.</p>
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Slightly Soluble	<p>DMSO is a very strong hydrogen bond acceptor, allowing it to interact effectively with the carboxylic acid proton. Its high polarity helps disrupt the crystal lattice. The "slightly soluble" designation suggests that while interactions are favorable, they</p>

may not be sufficient to overcome the high crystal lattice energy for high-quantity dissolution.[\[2\]](#)

Tetrahydrofuran (THF)	Likely Soluble	THF is frequently used as a solvent in reactions involving derivatives of this molecule. [3] It is a moderate polarity solvent and a hydrogen bond acceptor, capable of solvating the carboxylic acid group.
-----------------------	----------------	--

N,N-Dimethylformamide (DMF)	Likely Soluble	Similar to DMSO, DMF is a polar aprotic solvent and a hydrogen bond acceptor. It is often used to dissolve carboxamides derived from this acid, suggesting it would be a suitable solvent for the parent acid as well. [4]
-----------------------------	----------------	--

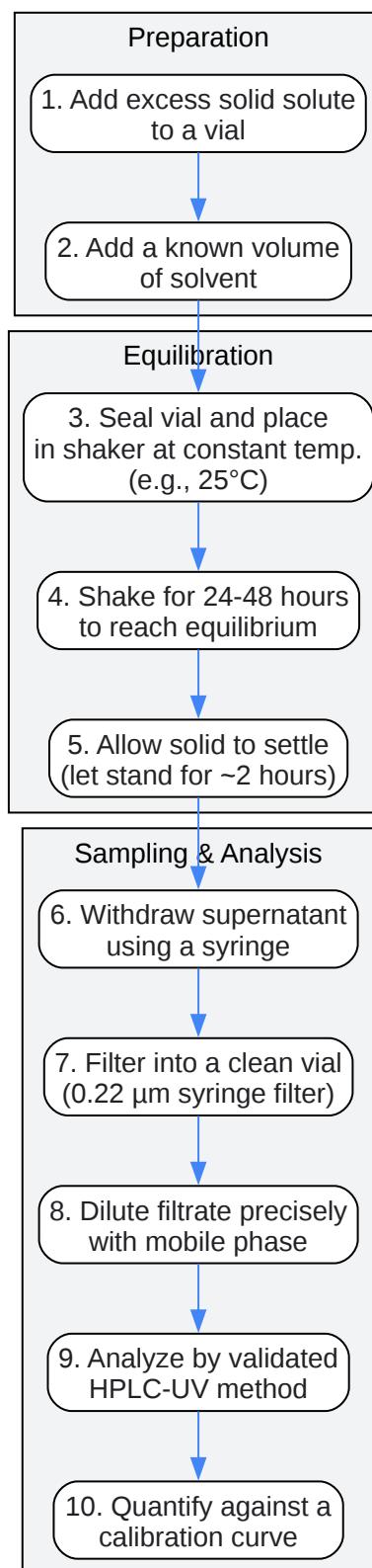
Nonpolar Aprotic	Toluene	Likely Poorly Soluble	Nonpolar solvents like toluene lack the ability to form strong hydrogen bonds and have low dielectric constants. They are therefore poor solvents for highly
------------------	---------	-----------------------	--

polar, crystalline compounds like this one. It has, however, been used in mixed-solvent systems for purification.

Expert Insight: The designation "slightly soluble" (typically implying a range of 1-10 mg/mL) in polar solvents like methanol and DMSO is logical. The molecule possesses the necessary functional groups for interaction, but its rigid, planar structure and strong crystalline packing present a significant energy barrier to dissolution. For synthetic applications, a scientist would likely use a heated, polar aprotic solvent like DMSO or DMF to achieve a sufficient concentration for reaction, or use a solvent like THF where the downstream product might be less soluble, aiding in precipitation upon formation.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the gold standard.^[5] This protocol provides a self-validating system for determining the thermodynamic solubility of **2-chloro-thiazole-5-carboxylic acid** in a solvent of choice.


Objective: To determine the equilibrium concentration of a saturated solution of **2-chloro-thiazole-5-carboxylic acid** in a selected organic solvent at a controlled temperature.

Materials:

- **2-Chloro-thiazole-5-carboxylic acid** (purity >99%)
- Solvent of interest (e.g., Methanol, HPLC grade)
- Analytical balance (4 decimal places)
- Scintillation vials (e.g., 20 mL) with Teflon-lined caps
- Temperature-controlled incubator/shaker

- Syringes (1 mL or 5 mL)
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes for standard preparation

Methodology Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

- Preparation of Vials: Add an excess amount of solid **2-chloro-thiazole-5-carboxylic acid** to a scintillation vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point would be ~20-30 mg of solid.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
- Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard for crystalline compounds.[\[5\]](#)
- Phase Separation: After the equilibration period, remove the vial from the shaker and let it stand in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
- Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
- Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed HPLC vial. This step is crucial to remove any microscopic solid particles.
- Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration into the linear range of the calibration curve.
- HPLC Analysis: Inject the diluted sample onto a calibrated HPLC-UV system. The concentration is determined by comparing the peak area to a standard curve.
- Calculation: The solubility is calculated using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Concentration from HPLC, mg/mL}) \times (\text{Dilution Factor})$$

Trustworthiness and Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. To ensure true thermodynamic

equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.

Conclusion

While precise quantitative solubility data for **2-chloro-thiazole-5-carboxylic acid** in various organic solvents remains largely unpublished, a robust scientific understanding can be constructed from its physicochemical properties and its behavior in synthetic preparations. The molecule is a crystalline solid with a high melting point, characterized by a highly polar carboxylic acid group capable of strong hydrogen bonding.

This profile leads to its classification as slightly soluble in polar solvents such as Methanol and DMSO, with likely functional solubility in other polar aprotic solvents like THF and DMF, especially with heating. Its solubility in nonpolar solvents is expected to be poor.

For researchers and process chemists requiring precise quantitative data for modeling or process design, the provided shake-flask protocol offers a reliable and universally accepted method for its determination. By bridging theoretical understanding with practical experimental guidance, this document equips drug development professionals with the necessary tools to effectively manage and utilize **2-chloro-thiazole-5-carboxylic acid** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID | 101012-12-8
[amp.chemicalbook.com]
- 3. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents
[patents.google.com]

- 4. [patents.justia.com \[patents.justia.com\]](#)
- 5. [US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [solubility of 2-Chloro-thiazole-5-carboxylic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011960#solubility-of-2-chloro-thiazole-5-carboxylic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b011960#solubility-of-2-chloro-thiazole-5-carboxylic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com